Ethylbenzene-d10

Catalog No.
S1540916
CAS No.
25837-05-2
M.F
C8H10
M. Wt
116.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylbenzene-d10

CAS Number

25837-05-2

Product Name

Ethylbenzene-d10

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,2-pentadeuterioethyl)benzene

Molecular Formula

C8H10

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D

InChI Key

YNQLUTRBYVCPMQ-CFTAVCBPSA-N

SMILES

CCC1=CC=CC=C1

Synonyms

Phenylethane-d10, Ethylbenzol-d10

Canonical SMILES

CCC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]

Ethylbenzene-d10 is a deuterated isotopologue of ethylbenzene, where ten hydrogen atoms are replaced with deuterium, resulting in the molecular formula C8_8D10_{10}. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy as a solvent due to its unique properties that allow for clearer spectral analysis. Ethylbenzene itself is a colorless liquid with a sweet odor, commonly used in the production of styrene and other chemicals. Ethylbenzene-d10 has a molecular weight of approximately 116.25 g/mol, compared to 106.17 g/mol for its non-deuterated counterpart .

Ethylbenzene-d10 does not have a specific biological mechanism of action. Its primary function is as a solvent in NMR spectroscopy. The deuterium atoms in the molecule help lock the signal from residual protons in the solvent itself, preventing interference with the signals of interest from the sample being analyzed [].

Ethylbenzene-d10 is considered a flammable liquid. It is similar in hazard profile to its non-deuterated counterpart, ethylbenzene. Safety precautions include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and fume hood use during handling.
  • Following proper procedures for flammable liquids, including storage in designated flammable cabinets.

This substitution offers several benefits for NMR analysis:

  • Reduced Signal Interference: Protons in hydrogenated solvents like regular ethylbenzene can overlap with the signals of interest in the sample being analyzed. By using a deuterated solvent like Ethylbenzene-d10, these overlapping signals are significantly reduced, leading to a clearer spectrum with improved signal-to-noise ratio [].
  • Lock Signal: The deuterium atoms in Ethylbenzene-d10 create a lock signal that can be used to stabilize the magnetic field of the NMR spectrometer. This ensures consistent and accurate chemical shift measurements throughout the experiment [].

These properties make Ethylbenzene-d10 a popular choice for various NMR applications, particularly in studies of complex molecules where signal resolution is critical.

Ethylbenzene-d10 in HS SPME-GC-MS Analysis

Beyond NMR, Ethylbenzene-d10 finds application in Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS SPME-GC-MS) analysis. In this technique, Ethylbenzene-d10 serves as an internal standard for the quantification of odorous volatile aromatic compounds (OVACs) [].

An internal standard is a known compound added to a sample before analysis. It helps to account for variations that might occur during the extraction and measurement process. By comparing the signal intensity of the target OVACs with the signal of the internal standard (Ethylbenzene-d10), researchers can obtain more accurate and reproducible quantitative data for the OVACs present in the sample [].

Similar to those of ethylbenzene, including:

  • Hydrogenation: Ethylbenzene-d10 can react with hydrogen to form ethylcyclohexane-d10.
  • Oxidation: The compound may be oxidized to produce ethylphenol or acetophenone under specific conditions .
  • Deuterium Exchange: In the presence of strong acids or bases, the deuterium atoms can exchange with hydrogen from other sources, which can be useful in studying reaction mechanisms .

Ethylbenzene-d10 exhibits similar biological properties to its non-deuterated form. Ethylbenzene is known to be absorbed through inhalation, oral intake, and skin contact, leading to potential toxicity. It can induce liver enzymes and may affect metabolic pathways in mammals. The primary metabolites excreted include mandelic acid and phenylglyoxylic acid in humans, while other species may produce different metabolites . The presence of deuterium does not significantly alter these metabolic pathways.

Ethylbenzene-d10 can be synthesized through various methods:

  • Deuteration of Ethylbenzene: This involves the reaction of ethylbenzene with deuterated reagents such as deuterated lithium aluminum hydride or deuterated sulfuric acid.
  • Fractional Distillation: Isotopically enriched ethylbenzene can be obtained through fractional distillation of mixtures containing both ethylbenzene and its deuterated forms .
  • Chemical Exchange Reactions: Deuterium-labeled compounds can be used to exchange hydrogen atoms in ethylbenzene under catalyzed conditions.

Ethylbenzene-d10 is primarily utilized in research settings:

  • Nuclear Magnetic Resonance Spectroscopy: Its use as an NMR solvent allows for detailed structural analysis of organic compounds without interference from hydrogen signals.
  • Isotope Labeling Studies: It serves as a tracer in studies involving metabolic pathways and

Studies involving ethylbenzene-d10 have focused on its interactions with various biological systems and chemical environments:

  • Metabolic Pathway Analysis: Research has shown that ethylbenzene-d10 can help elucidate metabolic pathways by tracking the fate of deuterium-labeled compounds in biological systems.
  • Catalytic Reactions: Ethylbenzene-d10 has been employed in studies examining catalytic oxidation processes, providing insights into reaction mechanisms and kinetics .

Ethylbenzene-d10 shares similarities with several related compounds, including:

CompoundFormulaUnique Features
EthylbenzeneC8_8H10_{10}Commonly used in industrial applications; precursor to styrene.
TolueneC7_7H8_8Used as a solvent; lower boiling point than ethylbenzene.
BenzeneC6_6H6_6Aromatic hydrocarbon; known for carcinogenic properties.
StyreneC8_8H8_8Polymer precursor; higher reactivity compared to ethylbenzene.
Deuterated TolueneC7_7D8_8Used similarly in NMR; provides insights into substitution patterns.

Ethylbenzene-d10 is unique due to its deuterated nature, which makes it particularly valuable for NMR studies where the presence of hydrogen would complicate spectral analysis. This isotopic substitution allows researchers to gain clearer insights into molecular structures and dynamics compared to non-deuterated analogs.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (93.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

25837-05-2

General Manufacturing Information

Benzene-1,2,3,4,5-d5, 6-(ethyl-1,1,2,2,2-d5)-: ACTIVE

Dates

Modify: 2023-08-15

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